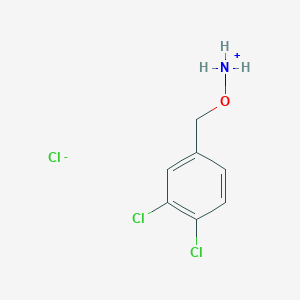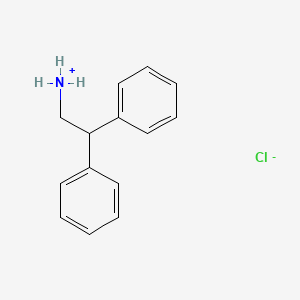
2,2-Diphenylethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diphenylethylazanium;chloride is an organic compound that features a diphenylethyl group attached to an azanium ion, paired with a chloride ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenylethylazanium;chloride typically involves the reaction of diphenylethylamine with hydrochloric acid. The reaction proceeds as follows:
Diphenylethylamine Synthesis: This can be synthesized by the reduction of diphenylacetonitrile using lithium aluminum hydride (LiAlH4) in anhydrous ether.
Formation of this compound: Diphenylethylamine is then reacted with hydrochloric acid to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters is common to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenylethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diphenylacetaldehyde.
Reduction: Reduction reactions can yield diphenylethylamine.
Substitution: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used.
Major Products
Oxidation: Diphenylacetaldehyde.
Reduction: Diphenylethylamine.
Substitution: Various substituted diphenylethyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Diphenylethylazanium;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various diphenyl derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Diphenylethylazanium;chloride involves its interaction with molecular targets such as enzymes and receptors. The azanium ion can form hydrogen bonds and electrostatic interactions with negatively charged sites on biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Diphenylacetyl chloride: Similar in structure but contains an acetyl chloride group instead of an azanium ion.
Diphenylethylamine: The parent amine compound without the chloride ion.
Diphenylacetonitrile: Contains a nitrile group instead of an azanium ion.
Properties
IUPAC Name |
2,2-diphenylethylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10,14H,11,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKWKTZCPBLCJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C[NH3+])C2=CC=CC=C2.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
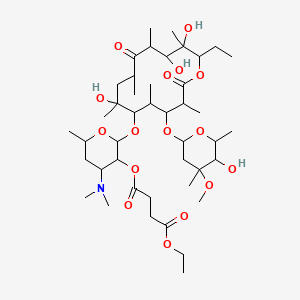
![2-[(3,5-Dicarboxyphenyl)amino]-5-nitrobenzenesulfonate (Na+)](/img/structure/B7776363.png)
![(3E)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate (K+)](/img/structure/B7776368.png)
![sodium;3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7776381.png)
![5,5-dimethylspiro[2,4-dihydro-1H-2-benzazepin-2-ium-3,1'-cyclohexane];chloride](/img/structure/B7776385.png)
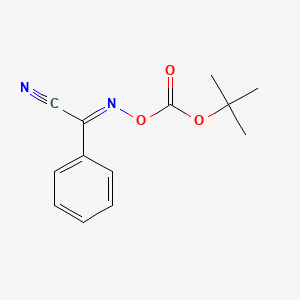
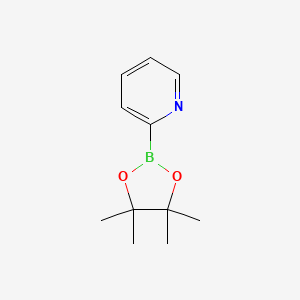
![[2-(Azaniumylmethyl)phenyl]methylazanium;dichloride](/img/structure/B7776406.png)
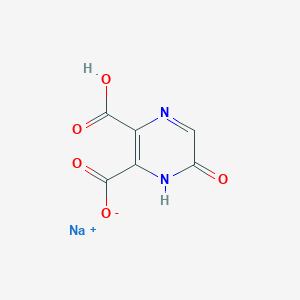
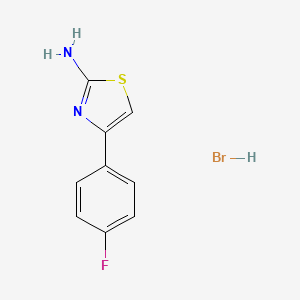
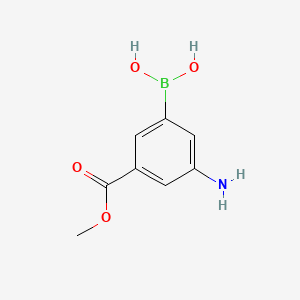
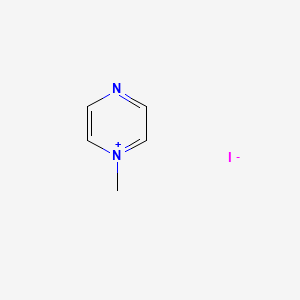
![6-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenyl-1H-pyrimidin-4-one](/img/structure/B7776452.png)
